molecular formula C23H20ClN3O4S B2983972 6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1040636-04-1

6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2983972
CAS RN: 1040636-04-1
M. Wt: 469.94
InChI Key: IOXCTXCSGTVUID-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chlorophenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Properties : A study explored the structural and antibacterial properties of a similar pyrimidine compound. This compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in medicinal applications (Murugavel et al., 2015).

  • Nonlinear Optics and Pharmacophore Applications : Another study investigated thiopyrimidine derivatives for their applications in nonlinear optics (NLO) and medicinal fields. These compounds, including phenyl pyrimidine derivatives, displayed significant potential in NLO fields and as pharmacophores (Hussain et al., 2020).

  • Amplifiers in Phleomycin : Research on thienyl- and thiazolyl-pyrimidines with strongly basic side chains found applications as amplifiers of phleomycin, an antitumor drug. This suggests a role in enhancing the efficacy of certain drugs (Brown et al., 1982).

  • Cancer and Lipoxygenase Inhibition : A study on novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents. This research highlights the compound's relevance in cancer treatment and inflammation control (Rahmouni et al., 2016).

  • Antimicrobial and Anticancer Agents : Research on pyrazole derivatives with pyrimidine moieties indicated their potential as antimicrobial and anticancer agents. This underscores the compound's versatility in addressing various health issues (Hafez et al., 2016).

  • Thiazolidinones and Azetidinones Synthesis : A study on pyrimidine-based thiazolidinones and azetidinones revealed their antimicrobial and antitubercular activities. Such compounds could have significant implications in treating tuberculosis and other bacterial infections (Patel et al., 2006).

properties

IUPAC Name

4-(3-chlorophenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-13-18(25-22(31-13)16-8-5-9-19(29-2)21(16)30-3)12-32-23-26-17(11-20(28)27-23)14-6-4-7-15(24)10-14/h4-11H,12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCTXCSGTVUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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